2-(dimethylamino)ethyl 4-phenyltetrahydro-2H-pyran-4-carboxylate
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Overview
Description
2-(dimethylamino)ethyl 4-phenyltetrahydro-2H-pyran-4-carboxylate is an organic compound with a complex structure that includes a tetrahydropyran ring, a phenyl group, and a dimethylaminoethyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(dimethylamino)ethyl 4-phenyltetrahydro-2H-pyran-4-carboxylate typically involves the esterification of 4-phenyltetrahydro-2H-pyran-4-carboxylic acid with 2-(dimethylamino)ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid and carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that can be easily recycled is also common to enhance the sustainability of the process.
Chemical Reactions Analysis
Types of Reactions
2-(dimethylamino)ethyl 4-phenyltetrahydro-2H-pyran-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (RSH) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
2-(dimethylamino)ethyl 4-phenyltetrahydro-2H-pyran-4-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a drug candidate.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 2-(dimethylamino)ethyl 4-phenyltetrahydro-2H-pyran-4-carboxylate involves its interaction with specific molecular targets and pathways. The dimethylamino group can interact with various enzymes and receptors, potentially modulating their activity. The phenyl group may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-(dimethylamino)ethyl benzoate
- 2-(dimethylamino)ethyl phenylacetate
- 2-(dimethylamino)ethyl methacrylate
Uniqueness
2-(dimethylamino)ethyl 4-phenyltetrahydro-2H-pyran-4-carboxylate is unique due to its tetrahydropyran ring, which imparts specific chemical properties and reactivity. This distinguishes it from other similar compounds that may lack this structural feature.
Properties
Molecular Formula |
C16H23NO3 |
---|---|
Molecular Weight |
277.36 g/mol |
IUPAC Name |
2-(dimethylamino)ethyl 4-phenyloxane-4-carboxylate |
InChI |
InChI=1S/C16H23NO3/c1-17(2)10-13-20-15(18)16(8-11-19-12-9-16)14-6-4-3-5-7-14/h3-7H,8-13H2,1-2H3 |
InChI Key |
VHNHOBKTWVIXIL-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCOC(=O)C1(CCOCC1)C2=CC=CC=C2 |
Origin of Product |
United States |
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